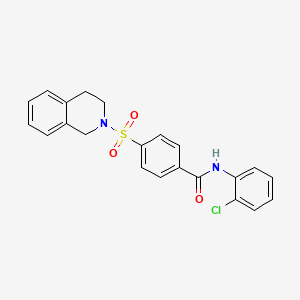
N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H15ClN2O2S
- Molecular Weight : 322.81 g/mol
- IUPAC Name : N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- CAS Number : Not available
The compound belongs to the class of tetrahydroisoquinolines and exhibits a sulfonamide functional group which is significant for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets including enzymes and receptors involved in cell signaling pathways. Specifically, sulfonamides can inhibit certain enzymes that are crucial in metabolic pathways.
Key Mechanisms:
- Inhibition of Kinases : Some studies have shown that derivatives of benzamide can inhibit kinases such as RET kinase, which plays a role in cancer cell proliferation .
- CYP450 Interactions : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Related compounds have demonstrated moderate to high potency against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
Case Studies
- Study on RET Kinase Inhibition : A derivative containing a similar structure was found to significantly inhibit RET kinase activity in vitro. This inhibition correlated with reduced cell proliferation in cancer models .
- HIV Inhibition : Similar compounds have been investigated for their ability to inhibit HIV replication by targeting viral proteins involved in immune evasion .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. It is predicted to have good intestinal absorption and the ability to cross the blood-brain barrier .
Toxicological Profile
Preliminary toxicological assessments indicate low acute toxicity in animal models. However, further investigations are required to establish a comprehensive safety profile.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 322.81 g/mol |
| Chemical Formula | C15H15ClN2O2S |
| Solubility | Not specified |
| Absorption | High |
| Blood-Brain Barrier | Yes |
| CYP450 Interaction | Moderate |
| Anticancer Activity | Moderate to High |
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBVJNSVNFACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














